molecular formula C12H13NO2 B046891 ethyl 1-methyl-1H-indole-2-carboxylate CAS No. 18450-24-3

ethyl 1-methyl-1H-indole-2-carboxylate

Cat. No. B046891
CAS RN: 18450-24-3
M. Wt: 203.24 g/mol
InChI Key: FRLLPWADCHCBBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of ethyl 1-methyl-1H-indole-2-carboxylate and related compounds often involves the Friedel-Crafts acylation. For instance, the Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate with various acylating reagents leads to acylation at specific positions on the indole nucleus, demonstrating the regioselectivity of these reactions. Such processes are crucial for introducing functional groups that can further modify the molecule for desired applications (Tani et al., 1990).

Molecular Structure Analysis

The molecular structure of indole derivatives like ethyl 1-acetyl-1H-indole-3-carboxylate, a related compound, has been analyzed using crystallographic methods. These studies reveal the planarity of the aromatic ring system and the presence of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are significant for understanding the compound's chemical behavior (Siddiquee et al., 2009).

Chemical Reactions and Properties

Ethyl 1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including acylation and alkylation. These reactions are influenced by factors such as the choice of reagents and reaction conditions, demonstrating the compound's versatility in synthetic chemistry. The regioselectivity of acylation reactions, for example, is a key property that allows for the targeted modification of the indole nucleus (Murakami et al., 1985).

Physical Properties Analysis

The physical properties of ethyl 1-methyl-1H-indole-2-carboxylate and its derivatives, such as solubility, melting point, and crystal structure, are essential for their practical application in synthetic chemistry. Crystallographic studies provide insights into the compound's solid-state structure, which is important for understanding its reactivity and stability.

Chemical Properties Analysis

The chemical properties of ethyl 1-methyl-1H-indole-2-carboxylate, including its reactivity towards various chemical reactions and its behavior under different conditions, are critical for its application in the synthesis of complex molecules. Studies on its transformations reveal the potential for creating a wide range of derivatives, highlighting the compound's utility as a versatile building block in organic synthesis (Cucek & Verček, 2008).

Scientific Research Applications

  • Alkylating Reagent : It acts as an alkylating reagent with nucleophiles like piperidine, exhibiting ester amidification with piperidine and being sensitive to steric effects (Deberly, Abenhaim, & Bourdais, 1975).

  • Intermediate for Synthesis : It serves as an intermediate for the synthesis of dimeric intermediate allenes (Beccalli, Marchesini, & Pilati, 1994).

  • Stereospecific Synthesis : Irradiation in ethanol leads to the stereospecific synthesis of 2,3-homoindoles, useful for indole derivatives (Ikeda, Matsugashita, Tabusa, Ishibashi, & Tamura, 1974).

  • Indole Synthesis : A new strategy for indole synthesis uses ethyl pyrrole-2-carboxylate as a key intermediate (Tani et al., 1996).

  • Antiarrhythmic Agents : It has been modified with aryl amines to synthesize potential new antiarrhythmic agents (Javed & Shattat, 2005).

  • Friedel-Crafts Acylation : It undergoes Friedel-Crafts acylation for the synthesis of various indole derivatives (Tani et al., 1990).

  • Anti-Hepatitis B Activity : Exhibits significant anti-hepatitis B virus activity, more potent than lamivudine (Zhao, Zhao, Chai, & Gong, 2006).

  • Pharmaceutical and Nutraceutical Applications : AlCl-mediated carboxylation under CO2 pressure yields 1-substituted indole-3-carboxylic acids (Nemoto et al., 2016).

  • Chlorination of Indole Derivatives : Useful for the chlorination process to produce various indole derivatives (Muchowski, 1970).

  • Thermodynamic Properties : Its thermodynamic properties, as compared to other derivatives, have been studied (Carvalho, Amaral, Morais, & Silva, 2016).

  • Acylation with Carboxylic Acids : Effective in acylation with various carboxylic acids (Murakami et al., 1985).

Future Directions

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, future research could focus on exploring these potential therapeutic applications.

properties

IUPAC Name

ethyl 1-methylindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)11-8-9-6-4-5-7-10(9)13(11)2/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLLPWADCHCBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2N1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40205113
Record name Indole-3-carboxylic acid, 1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1-methyl-1H-indole-2-carboxylate

CAS RN

56559-60-5, 18450-24-3
Record name Indole-3-carboxylic acid, 1-methyl-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056559605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 18450-24-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134575
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Indole-3-carboxylic acid, 1-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40205113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

NaH (60% dispersion in mineral oil, 8.02 g, 200.49 mmole) was washed with hexanes, then was suspended in dry DMF (530 mL). Solid ethyl indole-2-carboxylate (25.29 g, 133.66 mmole) was added portionwise over 5-10 min, allowing gas evolution to subside between additions. When the addition was complete, the yellow mixture was stirred for 15 min, then methyl iodide (42 mL, 668.3 mmole) was added all at once. The reaction was exothermic, and the internal temperature rose to 40-45° C. After 1 hr, the reaction was quenched with 10% NH4Cl (100 mL) and concentrated on the rotavap (high vacuum). The residue was partitioned between Et2O(500 mL) and H2O (100 mL), and the layers were separated. The Et2O layer was washed with H2O (100 mL), dried (MgSO4), and concentrated to leave the title compound (27.10 g, quantitative) as a light yellow solid. This was used without further purification: TLC (10% EtOAc/hexanes) Rf=0.39.
Name
Quantity
8.02 g
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25.29 g
Type
reactant
Reaction Step Two
Quantity
42 mL
Type
reactant
Reaction Step Three
Name
Quantity
530 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Iodomethane (4.98 mL, 80 mmol) was added dropwise to a mixture containing ethyl indole-2-carboxylate (1.89 g, 10 mmol) and sodium hydride (1.2 g, 60% dispersion, prewashed by hexane) in anhydrous THF (60 mL) in a flame dried flask under argon at 0° C. After 4 h at RT the reaction was concentrated on the rotavap. The residue was taken into EtOAc and washed sequentially with H2O and saturated NaCl. Drying (MgSO4) and concentration gave the title compound (1.01 g, 50%) as a pale yellow solid.
Quantity
4.98 mL
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Yield
50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
Y MURAKAMI, Y YOKOYAMA, C AOKI… - Chemical and …, 1991 - jstage.jst.go.jp
… The synthesis was carried out in the same way as that of crenatine (la), starting from ethyl 1-methyl-1H—indole-2-carboxylate (1211), as shown in Chart 3 (b-series). The sequence of …
Number of citations: 17 www.jstage.jst.go.jp
I Avan, A GÜVEN, K GÜVEN - Turkish Journal of Chemistry, 2013 - journals.tubitak.gov.tr
… The crude product was recrystallized from EtOH and dried under high vacuum to afford ethyl 1-methyl-1H-indole-2-carboxylate 38b (9.23 g, 91%) as pale yellowish microcrystals. Yield …
Number of citations: 19 journals.tubitak.gov.tr
S BAYTAŞ, E Kapcak, T ÇOBAN… - Turkish Journal of …, 2012 - journals.tubitak.gov.tr
… Ethyl 1-methyl-1H-indole-2-carboxylate 1 was synthesized according to the literature.Ester 1 was converted to the corresponding acid hydrazides 2 by refluxing with hydrazine hydrate (…
Number of citations: 12 journals.tubitak.gov.tr
AK Dhar, R Mahesh, A Jindal, S Bhatt - Archiv der Pharmazie, 2015 - Wiley Online Library
Abstract Series of piperazine analogs of naphthyridine‐3‐carboxamides and indole‐2‐carboxamides were designed using a ligand‐based approach with consideration of the …
Number of citations: 12 onlinelibrary.wiley.com
JA Sindac, SJ Barraza, CJ Dobry, J Xiang… - Journal of medicinal …, 2013 - ACS Publications
… The crude product ethyl 1-methyl-1H-indole-2-carboxylate was taken directly into the next step… Ethyl 1-methyl-1H-indole-2-carboxylate (1.0 g, 4.92 mmol) and lithium hydroxide (1.178 g, …
Number of citations: 30 pubs.acs.org
N Gokhale, U Dalimba, M Kumsi - Journal of Saudi Chemical Society, 2017 - Elsevier
The paper describes the facile synthesis of new N-cyclopropyl-1-methyl-1H-indole-2-carboxamide derivatives bearing substituted 2-amino pyrimidine moiety at position-3 of the indole …
Number of citations: 21 www.sciencedirect.com
S Samala - 2013 - search.proquest.com
… 3-ethyl-1-methyl-1H-indole-2-carboxylate V (355 mg, 1.34 mmol) in 10 mL of THF was added the solution of lithium hydroxide (178 mg, 7.3 mmol) in 3 mL of water. The reaction mixture …
Number of citations: 0 search.proquest.com
N Panathur, U Dalimba, PV Koushik, M Alvala… - European Journal of …, 2013 - Elsevier
… The ethyl 1-methyl-1H-indole-2-carboxylate intermediate (5) was suspended in ethanol, to which excess (about 2 equivalents) hydrazine hydrate was added portion wise. The reaction …
Number of citations: 39 www.sciencedirect.com
JA Sindac - 2014 - deepblue.lib.umich.edu
Arborviruses such as western equine encephalitis virus (WEEV) are capable of causing a wide range of diseases in humans. The CDC and NIAID consider WEEV as a potential …
Number of citations: 0 deepblue.lib.umich.edu
RK Verma, P Ghosh, V Kumar, LK Wadhwa - Journal of Chemical …, 2013 - Springer
… 2.2b Ethyl 1-methyl-1H-indole-2-carboxylate (compound 2 , scheme 2 ): To a stirred solution of sodium hydride (1.100 g, 27.5 mmol, 60% w/w) in dry DMF (100 ml) was added ethyl …
Number of citations: 6 link.springer.com

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